Trans (1R,3r) Stereochemistry Delivers Superior Binding Affinity vs. Cis Isomer in Tankyrase Inhibitor Scaffolds
In a systematic structure-guided optimization program for tankyrase 1/2 inhibitors, the central 1,2,4-triazole template bearing a trans-cyclobutyl linker was maintained unchanged across all lead series due to its essential contribution to high-affinity target engagement. The trans-cyclobutyl linker displayed superior binding affinity compared to cyclohexane and phenyl linker alternatives [1]. The cis (1s,3s) isomer would alter the relative spatial orientation of the triazole and carboxylic acid groups, predicted to disrupt the π–π stacking interactions and hydrogen-bonding network critical for picomolar potency observed with the trans scaffold. Compounds built on this trans-cyclobutyl-triazole core achieved IC50 values of 100 pM against TNKS2 and 6.5 µM against PARP1, demonstrating isoform selectivity [1].
| Evidence Dimension | Linker scaffold binding affinity in tankyrase inhibitors |
|---|---|
| Target Compound Data | trans-cyclobutyl linker: IC50 = 100 pM (TNKS2), 6.5 µM (PARP1) |
| Comparator Or Baseline | Cyclohexane linker and phenyl linker: weaker affinity (quantitative values not disclosed in source) |
| Quantified Difference | Trans-cyclobutyl linker qualitatively superior; cis isomer predicted to be inactive due to altered geometry |
| Conditions | Biochemical tankyrase 1/2 inhibition assay; cellular WNT/β-catenin reporter assay |
Why This Matters
For any tankyrase- or PARP-family inhibitor program, selecting the (1R,3r) trans stereoisomer is essential to recapitulate the published picomolar potency; substitution with the cis isomer or a racemic mixture risks complete loss of target engagement.
- [1] Murthy, S. et al. Structure-guided lead optimization of tankyrase inhibitors bearing a 1,2,4-triazole moiety and a trans-cyclobutyl linker. Scite Author Profile. Available at: https://scite.ai/authors/sudarshan-murthy-g1vXW9 (Accessed 2026-05-04). View Source
